

# Application Notes and Protocols: ND-2158 for Intraperitoneal Injection in Mice

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## Compound of Interest

Compound Name: ND-2158

Cat. No.: B10773876

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### Introduction

**ND-2158** is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).<sup>[1][2]</sup> IRAK4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.<sup>[1][3]</sup> Pathological activation of the TLR signaling pathway, often through mutations in the MYD88 adaptor protein, is implicated in various autoimmune diseases and certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).<sup>[1][4][5]</sup> **ND-2158** competitively inhibits IRAK4, thereby blocking downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways, leading to reduced cytokine production and inhibition of tumor cell proliferation.<sup>[1][4][6]</sup> These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of **ND-2158** in mouse models for preclinical research.

## Data Presentation

Table 1: In Vivo Efficacy of **ND-2158** in Murine Models

Model	Mouse Strain	ND-2158 Dose	Dosing Schedule	Vehicle	Key Findings	Reference
LPS-induced TNF $\alpha$ Production	Lewis Rats	1, 3, 30 mg/kg	Single IP dose 30 min before LPS challenge	10% hydroxypropyl- $\beta$ -cyclodextrin in saline	Dose-dependent reduction in serum TNF $\alpha$ levels.	[4]
Collagen-Induced Arthritis	DBA Mice	30 mg/kg	IP BID	10% HP $\beta$ CD	Significant reduction in clinical arthritis scores.	[7]
Monosodium Urate (MSU) Crystal-Induced Gout	BALB/c Mice	3, 10, 30 mg/kg	Once daily IP for 6 days	10% hydroxypropyl- $\beta$ -cyclodextrin in ddH <sub>2</sub> O	Dose-dependent reduction in white blood cell count in the air pouch.	[4]
ABC DLBCL Xenograft (OCI-Ly10)	Not Specified	100 mg/kg/day	IP BID	10% hydroxypropyl- $\beta$ -cyclodextrin in ddH <sub>2</sub> O	Suppression of tumor growth.	[4]
ABC DLBCL Xenograft (OCI-Ly3)	Not Specified	Not Specified	Not Specified	10% hydroxypropyl- $\beta$ -cyclodextrin in ddH <sub>2</sub> O	Moderate suppression of tumor growth as a single agent; near complete inhibition in combination	[4]

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Table 2: Pharmacokinetic Profile of **ND-2158** in Mice

Dose	T1/2 (h)	Cmax (μM)	AUC (μM·h)	Bioavailability (%)
1 mg/kg	1.9	Not Specified	1.2	34

Note: Pharmacokinetic data for a similar IRAK4 inhibitor from the same study is presented for context, as detailed **ND-2158** PK data was part of a broader study.[\[8\]](#)

## Experimental Protocols

### 1. Formulation of **ND-2158** for Intraperitoneal Injection

This protocol describes the preparation of **ND-2158** for in vivo administration in mice.

- Materials:
  - ND-2158** powder
  - Hydroxypropyl-β-cyclodextrin (HPβCD)
  - Sterile double-distilled water (ddH<sub>2</sub>O) or sterile saline (0.9% NaCl)
  - Sterile conical tubes
  - Vortex mixer
  - Sterile filters (0.22 μm)
  - Sterile syringes and needles
- Procedure:

- Prepare a 10% (w/v) solution of HP $\beta$ CD in sterile ddH<sub>2</sub>O or saline. To do this, dissolve 1 g of HP $\beta$ CD in a final volume of 10 mL of the aqueous solvent.
- Gently warm the solution while mixing to aid in the dissolution of the HP $\beta$ CD.
- Once the HP $\beta$ CD is fully dissolved and the solution is clear, allow it to cool to room temperature.
- Weigh the required amount of **ND-2158** powder based on the desired final concentration and dosing volume.
- Add the **ND-2158** powder to the 10% HP $\beta$ CD solution.
- Vortex the mixture thoroughly until the **ND-2158** is completely dissolved. The solution should be clear.
- Sterile-filter the final formulation using a 0.22  $\mu$ m syringe filter into a sterile tube.
- Store the formulation according to the manufacturer's recommendations, typically at room temperature for short-term use or refrigerated for longer storage.[\[2\]](#)[\[4\]](#)

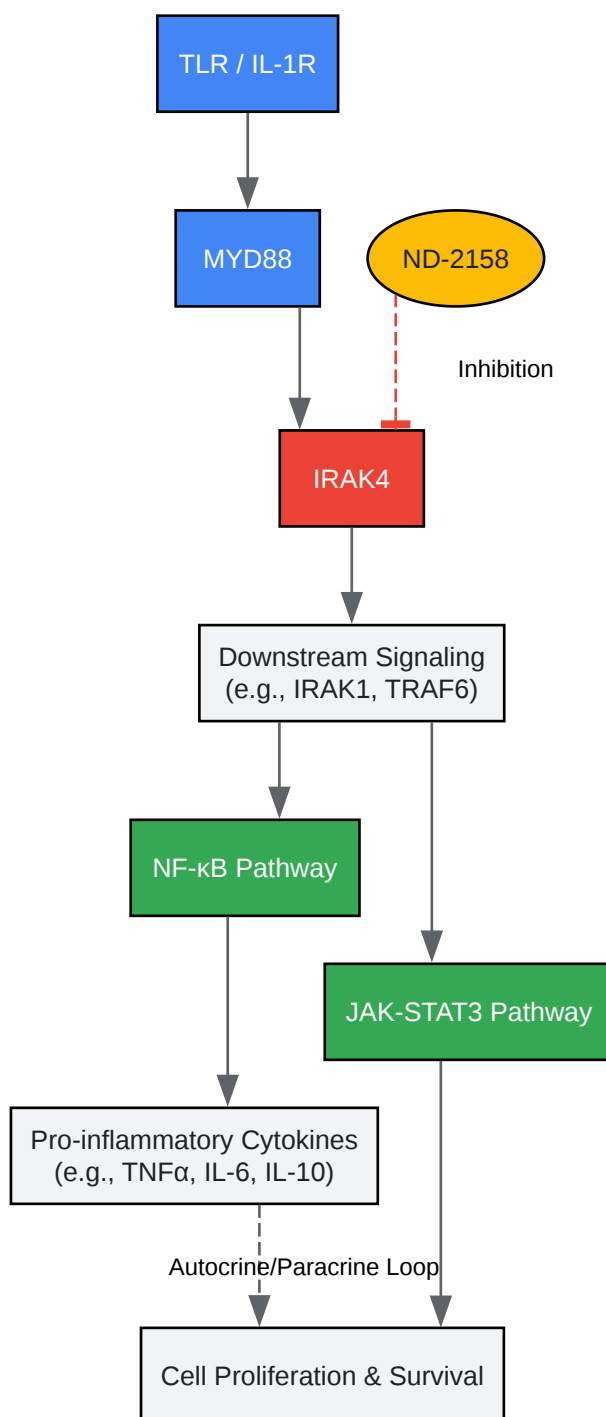
## 2. Intraperitoneal Injection Protocol in Mice

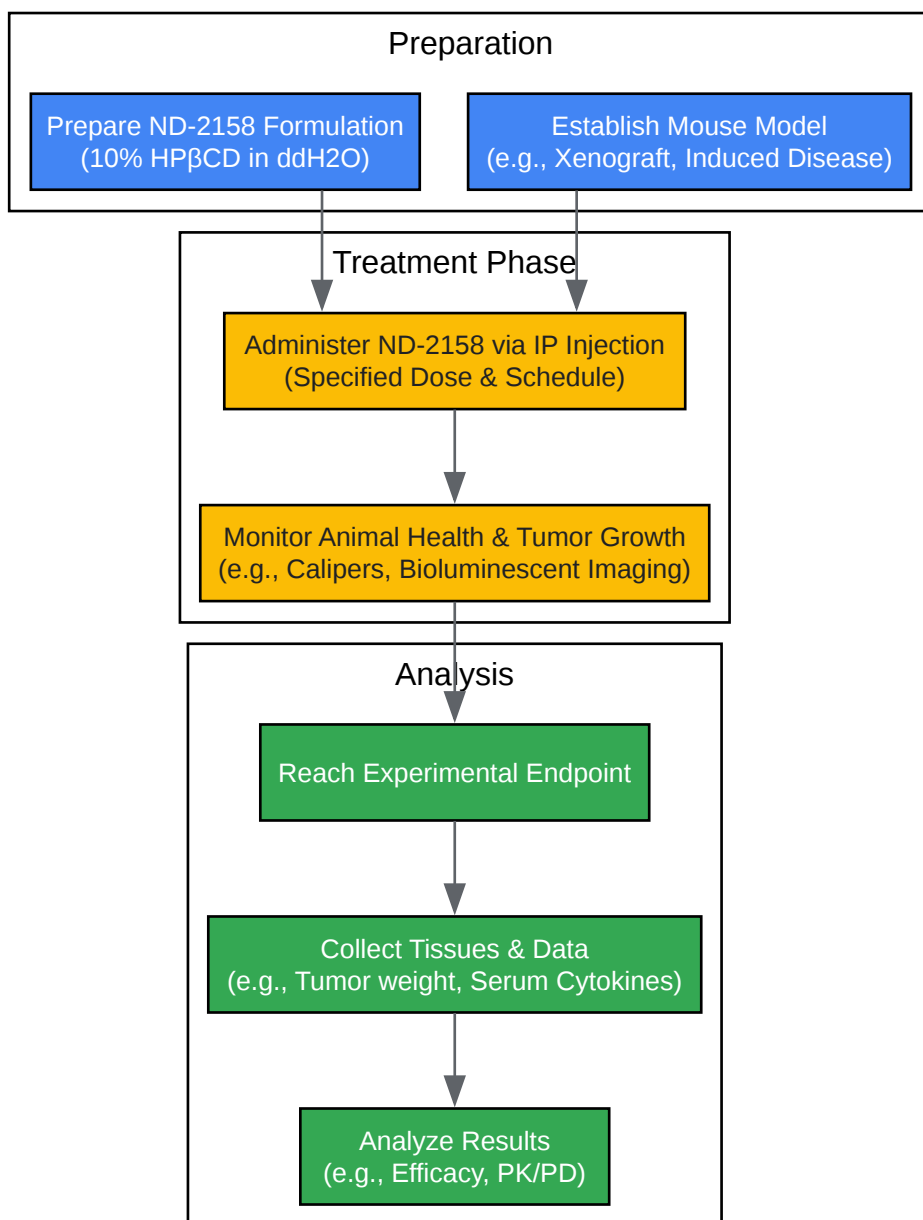
This protocol outlines the standard procedure for administering the formulated **ND-2158** to mice via intraperitoneal injection.

- Materials:
  - Prepared **ND-2158** formulation
  - Appropriately sized sterile syringes (e.g., 1 mL)
  - Sterile needles of the appropriate gauge for mice (e.g., 25-27 gauge)[\[9\]](#)
  - Mouse restraint device (optional)
  - 70% ethanol for disinfection

- Procedure:
  - Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, ensuring the animal is secure but can breathe comfortably. The hindquarters can be supported with the same hand or the other hand.
  - Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
  - Locate the injection site in the lower right or left abdominal quadrant.[\[9\]](#) This is lateral to the midline and caudal to the rib cage, avoiding the bladder and cecum.
  - Swab the injection site with 70% ethanol.
  - Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
  - Aspirate gently by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should be drawn).
  - Slowly inject the **ND-2158** formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[\[9\]](#)
  - Withdraw the needle smoothly and return the mouse to its cage.
  - Monitor the mouse for any signs of distress or adverse reactions post-injection.

## Visualizations





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